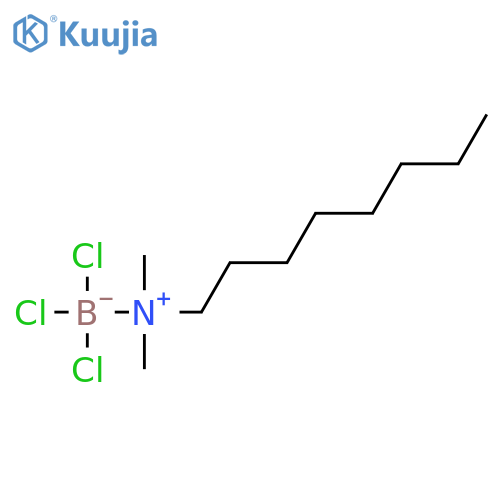Cas no 34762-90-8 (Boron,trichloro(N,N-dimethyl-1-octanamine)-, (T-4)-)

34762-90-8 structure
商品名:Boron,trichloro(N,N-dimethyl-1-octanamine)-, (T-4)-
Boron,trichloro(N,N-dimethyl-1-octanamine)-, (T-4)- 化学的及び物理的性質
名前と識別子
-
- Boron,trichloro(N,N-dimethyl-1-octanamine)-, (T-4)-
- trichloro(N,N-dimethyloctylamine)boron
- Boron trichloride-dimethyloctylamine complex
- Boron,trichloro(N,N-dimethyl-1-octanamine)-,(T-4)
- Octyldimethylamine,trichloroborane complex
- trichloro(N,N-dimethyl-1-octanamine)-,(T-4)-Boron
- 34762-90-8
- B-5400
- NS00121501
- FXWXWPYCGVUYAA-UHFFFAOYSA-N
- trichloro-[dimethyl(octyl)azaniumyl]boranuide
- Boron, trichloro(N,N-dimethyl-1-octanamine)-, (T-4)-
- Octyldimethylamine, trichloroborane complex
- Boron,trichloro(N,N-dimethyl-1-octanamine)-,(T-4)-
-
- インチ: 1S/C10H23N.B.3ClH/c1-4-5-6-7-8-9-10-11(2)3;;;;/h4-10H2,1-3H3;;3*1H/q;+3;;;/p-3
- InChIKey: FXWXWPYCGVUYAA-UHFFFAOYSA-N
- ほほえんだ: Cl[B-]([N+](C)(C)CCCCCCCC)(Cl)Cl
計算された属性
- せいみつぶんしりょう: 273.09900
- どういたいしつりょう: 273.098913
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 7
- 複雑さ: 69.3
- 共有結合ユニット数: 5
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 3.2
じっけんとくせい
- ふってん: 191.6°Cat760mmHg
- フラッシュポイント: 65°C
- PSA: 12.36000
- LogP: 4.59620
Boron,trichloro(N,N-dimethyl-1-octanamine)-, (T-4)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | LN-203538-1KG |
trichloro(N,N-dimethyloctylamine)boron |
34762-90-8 | 99%min | 1kg |
USD 23.00 | 2023-09-07 |
Boron,trichloro(N,N-dimethyl-1-octanamine)-, (T-4)- 関連文献
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
34762-90-8 (Boron,trichloro(N,N-dimethyl-1-octanamine)-, (T-4)-) 関連製品
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 1189426-16-1(Sulfadiazine-13C6)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
